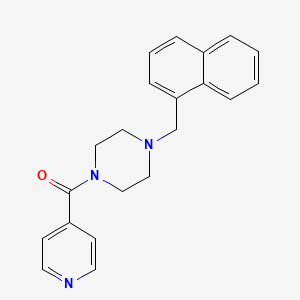![molecular formula C13H14ClN5O2 B5658843 4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5658843.png)
4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to "4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine" involves multiple steps, including refluxing, nucleophilic substitution, and crystallization. One approach involves the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine through refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of derivatives provide insights into the geometric configuration of such compounds. For instance, the crystal structure of a synthesized compound revealed a monoclinic system with specific lattice parameters, offering valuable information on the spatial arrangement and bond lengths (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving these compounds typically involve nucleophilic substitution, condensation, and crystallization processes. For example, a derivative was synthesized through a series of reactions, starting from commercially available precursors, through condensation, chlorination, and nucleophilic substitution, resulting in a compound with significant inhibitory activity against tumor necrosis factor alpha and nitric oxide (H. Lei et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, crystalline structure, and melting points are crucial for understanding the behavior of these compounds in various environments. The solubility of a compound in different solvents and its pKa value provide essential information for predicting its behavior in biological systems or chemical reactions (K. Heinecke & W. Thiel, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are fundamental for their application in synthesis and product development. Investigations into the reactivity of similar compounds with hydrazine hydrate, for example, highlight the versatility and potential for creating a wide range of derivatives with varied biological activities (S. Chumachenko et al., 2015).
Eigenschaften
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c14-11-4-2-1-3-10(11)13-15-17-19(16-13)9-12(20)18-5-7-21-8-6-18/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKZBIAMRAQHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-anilino-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5658770.png)
![1-(5-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5658771.png)
![N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5658778.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)
![(4aS*,7aR*)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658787.png)
![1-(2-{3-[(methylsulfonyl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5658810.png)

![1-[2-(ethylamino)-2-oxoethyl]-N-(3'-methoxybiphenyl-3-yl)piperidine-2-carboxamide](/img/structure/B5658814.png)
![2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5658823.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5658834.png)
![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione](/img/structure/B5658838.png)
![4-[(dimethylamino)methyl]-1-(5,6-dimethylpyrimidin-4-yl)azepan-4-ol](/img/structure/B5658851.png)